1-Propylfluoranthene

Gas Chromatography PAH Analysis Retention Index

Environmental and petroleum forensic laboratories require isomer-specific alkylated PAH standards for definitive source identification. Generic substitution alters chromatographic retention by 1.5-3.5 min and corrupts diagnostic alkyl homolog ratios. • Isomer-specific C₃-fluoranthene biomarker for petrogenic/pyrogenic source discrimination. • Enables accurate MP/P and MPy/Py ratio calculations for regulatory sediment quality assessments. • GC×GC-compatible reference standard with verified retention index and mass fragmentation profile. Supplied with comprehensive certificate of analysis; ideal for ISO 17025 accredited laboratories.

Molecular Formula C19H16
Molecular Weight 244.3 g/mol
CAS No. 55220-69-4
Cat. No. B15466964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylfluoranthene
CAS55220-69-4
Molecular FormulaC19H16
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESCCCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1
InChIInChI=1S/C19H16/c1-2-6-13-11-12-14-7-5-10-17-15-8-3-4-9-16(15)18(13)19(14)17/h3-5,7-12H,2,6H2,1H3
InChIKeyMSYRKNADCLYPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylfluoranthene Reference Standard


1-Propylfluoranthene (CAS 55220-69-4; molecular formula C₁₉H₁₆; molecular weight 244.33 g/mol) is an alkyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the fluoranthene class [1]. This C₁-alkylated derivative is synthesized from the parent compound fluoranthene and is primarily employed as a certified reference standard in environmental monitoring, petroleum geochemistry, and toxicological research . As a component of fossil fuels and combustion byproducts, it serves as a molecular marker for pollution source apportionment studies and forensic oil spill identification where isomer-specific alkylated PAH signatures are required [2].

1-Propylfluoranthene: Why Substitution Fails


Alkylated PAHs cannot be interchanged generically due to systematic, quantifiable differences in chromatographic retention behavior, mass spectrometric fragmentation patterns, and environmental source specificity. Substituting 1-propylfluoranthene with fluoranthene or methylfluoranthene isomers would introduce retention time shifts of 1.5–3.5 minutes under standard GC-MS conditions, altering analytical windows [1]. Furthermore, the length-to-breadth (L/B) molecular shape parameter increases progressively with alkyl chain elongation—fluoranthene L/B ≈ 1.22 versus propyl-substituted derivatives with predicted L/B > 1.35—directly affecting reversed-phase LC retention order and C₁₈ column separation efficiency [2]. Critically, alkyl homolog distribution patterns are the primary diagnostic tool for distinguishing petrogenic (fossil fuel-derived) from pyrogenic (combustion-derived) PAH contamination; substituting compounds alters methylphenanthrene/phenanthrene and alkylfluoranthene/fluoranthene ratios essential for regulatory compliance and forensic source identification [3]. These quantifiable differences preclude simple in-class interchange for validated analytical methods, certified reference material calibration, and regulatory reporting.

1-Propylfluoranthene Performance Evidence


GC Retention Index vs. Fluoranthene

Alkyl substitution systematically increases gas chromatographic retention relative to parent PAHs. While direct experimental RI data for 1-propylfluoranthene remains unpublished in primary literature, class-level inference from methyl-substituted fluoranthene studies demonstrates that each additional carbon atom adds approximately 100 retention index units under standardized conditions. For methylfluoranthenes, RI values range from 2440–2517 on Rxi-PAH stationary phase and 329–354 on 50% liquid crystalline phase [1]. By extrapolation, 1-propylfluoranthene (C₁₉H₁₆) exhibits a predicted RI increase of approximately 200–250 units relative to fluoranthene (C₁₆H₁₀), corresponding to a retention time differential of 2.5–3.5 minutes under typical GC-MS temperature programming conditions. This quantitative retention shift is critical for establishing compound-specific extracted ion chromatograms and avoiding co-elution with isomeric pyrene derivatives.

Gas Chromatography PAH Analysis Retention Index

Petroleum Biomarker Isomer Fingerprinting

Alkyl PAH isomers, including alkylated fluoranthene derivatives, are unequivocally identified in crude oils and sedimentary rocks by co-injection with authentic standards and comparison of retention indices with literature values [1]. The distribution patterns of C₁–C₂ alkyl fluoranthene derivatives serve as diagnostic molecular markers for petroleum source identification. In forensic oil spill analysis, alkyl PAH isomer ratios provide definitive source confirmation where parent PAH ratios alone are insufficient [2]. Comprehensive two-dimensional gas chromatography (GC×GC) has demonstrated effective separation of alkylated aromatics including fluoranthene alkyl derivatives into recognizable bands, enabling isomer-specific fingerprinting at ppm and sub-ppm detection levels [3]. The propyl substitution (C₃ alkyl chain) represents a higher degree of alkylation than methyl or ethyl derivatives, offering distinct chromatographic elution position and mass spectral characteristics (m/z 244 molecular ion) that differentiate it from lower homologs.

Petroleum Geochemistry Oil Spill Forensics Biomarker Analysis

Shape-Driven LC Retention Differentiation

Reversed-phase C₁₈ liquid chromatographic retention of isomeric PAHs correlates directly with calculated length-to-breadth (L/B) molecular shape ratios [1]. For the parent compound fluoranthene, L/B ratio is approximately 1.22, whereas alkyl substitution systematically increases this ratio with each additional carbon atom in the alkyl chain. Methyl-substituted fluoranthenes exhibit L/B ratios in the range of 1.28–1.35 depending on substitution position; propyl-substituted derivatives are predicted to exceed L/B ratios of 1.40 [2]. This shape parameter governs separation on polymeric C₁₈ phases, where retention increases monotonically with increasing L/B. Consequently, 1-propylfluoranthene elutes later than both parent fluoranthene and methylfluoranthene isomers, enabling chromatographic resolution that cannot be achieved with shorter-chain alkyl standards. This differential elution order is particularly critical for separating alkylfluoranthenes from co-occurring alkylpyrenes, which exhibit different L/B relationships due to structural differences in the aromatic core.

Liquid Chromatography PAH Isomer Separation Molecular Shape Parameters

PM2.5 Alkylated PAH Profiling

Recent studies using thermal desorption coupled with comprehensive two-dimensional gas chromatography and quadrupole mass spectrometry (TD-GC×GC-qMS) have detected a total of 104 alkyl PAHs in PM₂.₅ aerosol samples collected in Beijing, China, including 3-ring and 4-ring PAHs such as alkylated fluoranthene/pyrene derivatives with higher levels of alkylation of 3–4 carbon atoms [1]. The method achieved isomer-specific detection through high detection frequency, consistent retention times, and mass spectra matched to NIST library entries. Notably, the contribution of alkyl PAHs to total PAH health risk assessment was quantified, with higher levels of alkyl PAHs than parent PAHs observed for smaller PAHs [2]. The detection of C₃-alkylated fluoranthene derivatives (including 1-propylfluoranthene) in ambient aerosol samples demonstrates the necessity of propyl-substituted standards for accurate quantification in air quality monitoring programs and health risk assessments where alkylated species constitute a significant fraction of the total PAH burden.

Air Quality Monitoring PM2.5 Analysis Alkylated PAHs

Certified Reference Material Traceability

Commercially available 1-propylfluoranthene reference standards are typically provided with Certificate of Analysis (CoA) documenting purity ≥98% by GC-FID or GC-MS, with NIST-traceable calibration where applicable [1]. For alkylated PAH standards used in quantitative environmental analysis, ISO/IEC 17034 certified reference materials report target analyte concentrations to ±2% accuracy with correction for raw material purity [2]. This level of analytical certification is critical because alkylated PAH quantification in environmental matrices relies on response factor calibration against authentic standards; impurity profiles in non-certified materials can introduce systematic quantification errors of 5–15% due to co-eluting isomers or structurally related contaminants. Procurement of certified 1-propylfluoranthene ensures method validation under ISO/IEC 17025 laboratory accreditation frameworks and supports regulatory compliance for EPA Method 8270E (semivolatile organic compounds by GC-MS) where alkylated PAH quantitation is required.

Certified Reference Material ISO 17034 Analytical Quality Control

1-Propylfluoranthene Applications


Oil Spill Source Identification

Laboratories conducting petroleum fingerprinting for oil spill liability assessment and natural resource damage claims require 1-propylfluoranthene as a reference standard for definitive identification of C₃-alkylated fluoranthene biomarkers. The unequivocal identification of alkylated fluoranthene derivatives in crude oils and sedimentary rocks, achieved through co-injection with authentic standards [1], enables calculation of diagnostic alkyl PAH isomer ratios that confirm source attribution in complex spill scenarios. Comprehensive two-dimensional gas chromatography (GC×GC) methods separate alkylated aromatics including propyl-substituted fluoranthenes into recognizable bands, providing the chromatographic resolution necessary for forensic oil spill investigations where parent PAH ratios alone are insufficient for source discrimination [2].

PM2.5 Health Risk Assessment

Air quality monitoring programs quantifying the contribution of alkylated PAHs to total inhalation health risk in urban environments require 1-propylfluoranthene calibration standards. Studies using TD-GC×GC-qMS have detected C₃-alkylated fluoranthene derivatives among 104 alkyl PAHs in Beijing PM₂.₅ samples, demonstrating that alkyl PAH concentrations can exceed parent PAH levels for smaller PAH classes [3]. Accurate quantification of propyl-substituted species is essential for comprehensive health risk assessments that include alkyl PAH contributions to total PAH burden, as these compounds represent a measurable fraction of the aerosol-bound PAH profile in urban atmospheres [3].

Sediment Source Apportionment

Environmental laboratories performing sediment quality assessments and source apportionment studies rely on alkylated PAH standards to calculate diagnostic ratios that distinguish petrogenic from pyrogenic contamination sources. The methylphenanthrenes/phenanthrene (MP/P) ratio and methylfluoranthenes+methylpyrenes to fluoranthene+pyrene ratio (MPy/Py) are established metrics for differentiating fossil fuel-derived PAHs from combustion-derived sources [4]. The presence of higher alkylated homologs such as propyl-substituted fluoranthene in sediment extracts requires authentic standards for accurate quantification and ratio calculation, as alkyl homolog abundance patterns serve as the primary geochemical signature for source discrimination [4].

Isomer-Specific PAH Method Development

Analytical method development laboratories establishing chromatographic separations for complex PAH mixtures require 1-propylfluoranthene to characterize retention behavior of higher alkylated fluoranthene derivatives. The systematic relationship between alkyl chain length and retention index—approximately +100 RI units per carbon addition—provides predictive capability for method optimization [5]. Additionally, the correlation between molecular length-to-breadth (L/B) ratio and reversed-phase LC retention enables method developers to predict elution order of propyl-substituted fluoranthenes relative to methyl and ethyl analogs, facilitating isomer-specific separations critical for accurate quantification in environmental and petroleum matrices [6].

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